- Polymer-supported ytterbium perfluorooctanesulfonate [Yb(OPf)3]: A recyclable catalyst for organic reactions, Journal of Fluorine Chemistry, 2008, 129(6), 524-528

Cas no 89-58-7 (2,5-Dimethylnitrobenzene)

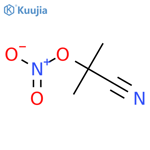

2,5-Dimethylnitrobenzene structure

상품 이름:2,5-Dimethylnitrobenzene

2,5-Dimethylnitrobenzene 화학적 및 물리적 성질

이름 및 식별자

-

- 1,4-Dimethyl-2-nitrobenzene

- Nitropxylene

- 2,5-Dimethylnitrobenzene

- 2-NITRO-4-XYLENE

- Nitro-p-xylene

- 2-Nitro-p-xylene

- Benzene, 1,4-dimethyl-2-nitro-

- p-Xylene, 2-nitro-

- 2-Nitro-1,4-dimethylbenzene

- 2,5-Dimethyl-1-nitrobenzene

- 1,4-dimethyl-2-nitro-benzene

- 2-Nitro-para-xylene

- BSFHJMGROOFSRA-UHFFFAOYSA-N

- H2AU67681F

- nitro p-xylene

- Nitro-p-xylol

- NSC5591

- 2,5-Dimethy-nitrobenzene

- DSSTox_CID_5137

- DSSTox_RID_77681

- DSSTox_GSID_25

- 2,5-Dimethyl nitrobenzene

- Q27279552

- BSFHJMGROOFSRA-UHFFFAOYSA-

- FT-0610469

- A843240

- AKOS006227606

- CS-W021287

- UNII-H2AU67681F

- DTXSID2025137

- LS-1895

- NSC-5591

- NSC 5591

- SCHEMBL8367112

- 1,4-DIMETHYLNITROBENZENE

- AC-11736

- 2-nitro-p-xylen

- CHEMBL1527339

- CAS-89-58-7

- EINECS 201-920-7

- NCGC00090907-02

- GS-3282

- 1-Nitro-2,5-dimethylbenzene

- AI3-23208

- InChI=1/C8H9NO2/c1-6-3-4-7(2)8(5-6)9(10)11/h3-5H,1-2H3

- CCRIS 3122

- MFCD00024284

- NCGC00257926-01

- EN300-102019

- MLS001050096

- AM804502

- 89-58-7

- SCHEMBL171914

- Benzene,4-dimethyl-2-nitro-

- DIMETHYL-2-NITROBENZENE, 1,4-

- DTXCID405137

- SMR001216529

- NCGC00090907-01

- Tox21_200372

- D1105

- EC 201-920-7

- 1,4-Dimethyl-2-nitrobenzene (ACI)

- p-Xylene, 2-nitro- (6CI, 7CI, 8CI)

- DB-057144

- NS00002909

-

- MDL: MFCD00024284

- 인치: 1S/C8H9NO2/c1-6-3-4-7(2)8(5-6)9(10)11/h3-5H,1-2H3

- InChIKey: BSFHJMGROOFSRA-UHFFFAOYSA-N

- 미소: [O-][N+](C1C(C)=CC=C(C)C=1)=O

계산된 속성

- 정밀분자량: 151.06300

- 동위원소 질량: 151.063329

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 2

- 중원자 수량: 11

- 회전 가능한 화학 키 수량: 0

- 복잡도: 153

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 45.8

- 상호 변형 이기종 수량: 아무것도 아니야

- 표면전하: 0

- 소수점 매개변수 계산 참조값(XlogP): 2.5

실험적 성질

- 색과 성상: 노란색 액체 [1]

- 밀도: 1.13

- 융해점: -25°C

- 비등점: 104°C/6mmHg(lit.)

- 플래시 포인트: 104℃

- 굴절률: 1.5400-1.5440

- 안정성: Stable. Incompatible with strong bases, strong oxidizing agents.

- PSA: 45.82000

- LogP: 2.73480

- 용해성: 물에 녹지 않고 에탄올\에틸에테르에 녹는다 [6]

2,5-Dimethylnitrobenzene 보안 정보

-

기호:

- 제시어:위험했어

- 신호어:None

- 피해 선언: H300+H310+H330

- 경고성 성명: P260-P262-P264-P270-P271-P280-P284-P301+P310+P330-P302+P352+P310+P361+P364-P304+P340+P310-P403+P233-P405-P501

- 위험물 운송번호:1665

- 위험 범주 코드: 36/37-39/23/24/25

- 보안 지침: S26; S36/37/39

- RTECS 번호:ZE4686600

- 위험 등급:6.1

- 저장 조건:Store at room temperature

- 포장 등급:II

- 패키지 그룹:II

- 보안 용어:6.1

- 위험 용어:R36/37

2,5-Dimethylnitrobenzene 세관 데이터

- 세관 번호:2904209090

- 세관 데이터:

?? ?? ??:

2904209090개요:

2904209090 기타 니트로만 또는 아질만 포함된 파생물.?? ??:nothing.VAT:17.0%.?? ???:9.0%。??? ??:5.5%.????:30.0%

?? ??:

?? ??, ?? ??, 사용

요약:

2904209090은 니트로나 아질기 기단을 함유한 파생물이다.감리 조건: 없음.부가가치세: 17.0%. 환급률: 9.0%.??? ??:5.5%.General tariff:30.0%

2,5-Dimethylnitrobenzene 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-102019-0.1g |

1,4-dimethyl-2-nitrobenzene |

89-58-7 | 95% | 0.1g |

$19.0 | 2023-10-28 | |

| Enamine | EN300-102019-1.0g |

1,4-dimethyl-2-nitrobenzene |

89-58-7 | 95% | 1g |

$26.0 | 2023-06-10 | |

| Enamine | EN300-102019-10.0g |

1,4-dimethyl-2-nitrobenzene |

89-58-7 | 95% | 10g |

$32.0 | 2023-06-10 | |

| Enamine | EN300-102019-50.0g |

1,4-dimethyl-2-nitrobenzene |

89-58-7 | 95% | 50g |

$51.0 | 2023-06-10 | |

| TRC | D460918-5g |

2,5-Dimethylnitrobenzene |

89-58-7 | 5g |

$ 65.00 | 2022-06-05 | ||

| Fluorochem | 078925-25g |

1,4-Dimethyl-2-nitrobenzene |

89-58-7 | 95% | 25g |

£23.00 | 2022-03-01 | |

| Alichem | A010003600-250mg |

2,5-Dimethylnitrobenzene |

89-58-7 | 97% | 250mg |

$470.40 | 2023-08-31 | |

| Alichem | A010003600-500mg |

2,5-Dimethylnitrobenzene |

89-58-7 | 97% | 500mg |

$839.45 | 2023-08-31 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D844053-100g |

1,4-Dimethyl-2-nitrobenzene |

89-58-7 | 97% | 100g |

340.00 | 2021-05-17 | |

| abcr | AB152742-25 g |

2,5-Dimethylnitrobenzene, 99%; . |

89-58-7 | 99% | 25 g |

€88.80 | 2023-07-20 |

2,5-Dimethylnitrobenzene 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Nitric acid Catalysts: 1-Octanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-, ytter… (A-21 resin bound) Solvents: Toluene , Water ; rt; 2 h, 60 °C; cooled

참조

합성회로 2

반응 조건

참조

- Synthetic methods and reactions; 49. Perfluorinated resinsulfonic acid (Nafion-H) catalyzed nitration of aromatic compounds with butyl nitrate, Synthesis, 1978, (9), 690-1

합성회로 3

반응 조건

1.1 Reagents: Potassium nitrate Catalysts: Boron, trifluoro(2,2,2-trifluoroethanol-κO)-, (T-4)-, compd. with 2,2,2-trifluor… ; 5 h, rt

참조

- BF3.2CF3CH2OH (BF3.2TFE), an efficient superacidic catalyst for some organic synthetic transformations, Journal of Organic Chemistry, 2006, 71(10), 3952-3958

합성회로 4

반응 조건

1.1 Reagents: Bismuth nitrate Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ; rt; 1.5 h, 80 - 85 °C

참조

- Aromatic nitration with bismuth nitrate in ionic liquids and in molecular solvents: a comparative study of Bi(NO3)3·5H2O/[bmim][PF6] and Bi(NO3)3·5H2O/1,2-DCE systems, Tetrahedron Letters, 2012, 53(50), 6782-6785

합성회로 5

반응 조건

1.1 Reagents: Nitric acid Catalysts: Trifluoromethanesulfonic acid Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 1 h, 22 - 28 °C

참조

- Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration, Journal of Organic Chemistry, 2023, 88(15), 11322-11327

합성회로 6

반응 조건

1.1 Reagents: Tetramethylammonium nitrate , Sulfuric acid ; 5 s, rt

1.2 1 min, rt

1.2 1 min, rt

참조

- Supported tetramethylammonium nitrate/silicasulfuric acid as a useful reagent for nitration aromatic compounds under solvent-free conditions, Synthetic Communications, 2005, 35(17), 2237-2241

합성회로 7

반응 조건

1.1 Reagents: Nitric acid , Nitrogen dioxide

참조

- Synthesis of fluoromethoxythrin and its insecticidal activity, Journal of Fluorine Chemistry, 1990, 46(3), 507-13

합성회로 8

반응 조건

1.1 Reagents: Nitric acid Catalysts: Sulfuric acid Solvents: Dichloromethane

참조

- Sulfuric acid on silica-gel: an inexpensive catalyst for aromatic nitration, Tetrahedron Letters, 1996, 37(4), 513-16

합성회로 9

반응 조건

1.1 Reagents: Nitric acid Catalysts: Ytterbium triflate Solvents: 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide

참조

- Green synthesis: Aromatic nitrations in room-temperature ionic liquids, ACS Symposium Series, 2002, 818, 134-146

합성회로 10

반응 조건

1.1 Reagents: Silica , Sodium nitrate , Water Catalysts: Sulfuric acid (silica supported) ; 2 - 3 min, 25 °C

참조

- Nitration of aromatic compounds on silica sulfuric acid, Bulletin of the Korean Chemical Society, 2004, 25(9), 1414-1416

합성회로 11

반응 조건

참조

- Electrophilic substitution. II. Friedel-Crafts type nitration using acetone cyanohydrin nitrate, Australian Journal of Chemistry, 1978, 31(8), 1839-40

합성회로 12

반응 조건

1.1 Reagents: Nitric acid Catalysts: 1-Octanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-, ytter… Solvents: Water

참조

Perfluorinated rare earth metals catalyzed nitration of aromatic compounds

,

Journal of Fluorine Chemistry,

2002,

113(2),

207-209

합성회로 13

반응 조건

1.1 Reagents: Nitric acid Catalysts: Indium triflate Solvents: Water ; 4 h, rt; 20 h, 60 °C

참조

Indium triflate as a recyclable catalyst for the nitration of aromatic compounds without a halogenated solvent

,

Journal of Chemical Research,

2006,

(9),

549-551

합성회로 14

반응 조건

1.1 Reagents: Sodium nitrate , Sulfuric acid (wet carbon-based) ; 3 min, rt

참조

- Wet carbon-based solid acid/NaNO3 as a mild and efficient reagent for nitration of aromatic compound under solvent-free conditions, Chinese Chemical Letters, 2007, 18(9), 1064-1066

합성회로 15

반응 조건

1.1 Reagents: Nitric acid Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 1 h, 25 °C

참조

- HNO3/HFIP: A Nitrating System for Arenes with Direct Observation of π-Complex Intermediates, Organic Letters, 2018, 20(11), 3197-3201

합성회로 16

반응 조건

1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water

참조

- Continuous nitration of p-xylene, Japan, , ,

합성회로 17

반응 조건

1.1 Reagents: Bismuth nitrate ; 3 min, 25 °C

참조

- Supported bismuth(III) nitrate on silica sulfuric acid as useful reagent for nitration of aromatic compounds under solvent-free conditions, Russian Journal of Organic Chemistry, 2005, 41(10), 1493-1495

합성회로 18

반응 조건

1.1 Reagents: Sulfuric acid , Fuming nitric acid ; 90 s, 100 °C

참조

- Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues, Molecules, 2022, 27(16),

합성회로 19

반응 조건

1.1 Reagents: Pyridine, 4-ethenyl-, polymer with diethenylbenzene, nitrate sulfate Solvents: Dichloromethane ; 2 h, rt

참조

- Poly(4-vinylpyridine)-nitrating mixture complex (PVP-NM): solid nitrating mixture equivalent for safe and efficient aromatic nitration, Green Chemistry, 2015, 17(6), 3446-3451

합성회로 20

반응 조건

1.1 Reagents: Boron trifluoride , Silver nitrate

참조

- Aromatic substitution. 48. Boron trifluoride catalyzed nitration of aromatics with silver nitrate in acetonitrile solution, Journal of Organic Chemistry, 1981, 46(17), 3533-7

2,5-Dimethylnitrobenzene Raw materials

2,5-Dimethylnitrobenzene Preparation Products

2,5-Dimethylnitrobenzene 관련 문헌

-

Fezile Lakadamyali,Masaru Kato,Erwin Reisner Faraday Discuss. 2012 155 191

-

Bakhtiyor Rasulev,Hrvoje Ku?i?,Danuta Leszczynska,Jerzy Leszczynski,Natalija Koprivanac J. Environ. Monit. 2010 12 1037

-

Eleftherios Ferentinos,Meixing Xu,Alexios Grigoropoulos,Ioannis Bratsos,Catherine P. Raptopoulou,Vassilis Psycharis,Shang-Da Jiang,Panayotis Kyritsis Inorg. Chem. Front. 2019 6 1405

-

Ioannis Bratsos,Camilla Simonin,Ennio Zangrando,Teresa Gianferrara,Alberta Bergamo,Enzo Alessio Dalton Trans. 2011 40 9533

-

Wei-Ping Wu,Yao-Yu Wang,Ya-Pan Wu,Jian-Qiang Liu,Xi-Rui Zeng,Qi-Zhen Shi,Shie-Ming Peng CrystEngComm 2007 9 753

89-58-7 (2,5-Dimethylnitrobenzene) 관련 제품

- 611-05-2(3-Methyl-4-nitroaniline)

- 881-03-8(2-Methyl-1-nitronaphthalene)

- 601-87-6(3-Methyl-2-nitroaniline)

- 15540-85-9(3,6-Dimethyl-2-nitroaniline)

- 603-83-8(2-methyl-3-nitro-aniline)

- 61996-35-8(N-methyl-N-(pyridin-2-yl)acetamide)

- 1782714-41-3(tert-butyl 3-amino-3-(1-methyl-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate)

- 2729981-17-1(LONP1-IN-2)

- 1251014-27-3(7,8-Dihydro-4h,6h-1,2,5,8a-tetraaza-azulene-3,5-dicarboxylic acid 5-tert-butyl ester 3-ethyl ester)

- 1805288-93-0(Methyl 6-cyano-2-(difluoromethyl)-3-methoxypyridine-4-carboxylate)

추천 공급업체

Amadis Chemical Company Limited

(CAS:89-58-7)2,5-Dimethylnitrobenzene

순결:99%

재다:500g

가격 ($):327.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:89-58-7)2,5-Dimethylnitrobenzene

순결:99.9%

재다:200kg

가격 ($):문의